molecular formula C153H242N44O41S B564333 (D-PHE2)-VIP (HUMAN, BOVINE, PORCINE, RAT) CAS No. 104051-15-2

(D-PHE2)-VIP (HUMAN, BOVINE, PORCINE, RAT)

Cat. No.: B564333
CAS No.: 104051-15-2
M. Wt: 3385.946
InChI Key: ARLABCAINBUJBS-UKNVBGQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(D-PHE2)-VIP (HUMAN, BOVINE, PORCINE, RAT) is a synthetic analog of vasoactive intestinal peptide (VIP), a neuropeptide that plays a crucial role in various physiological processes. This compound is modified at the second position with D-phenylalanine, which enhances its stability and bioactivity. VIP is known for its vasodilatory, anti-inflammatory, and immunomodulatory effects, making it a significant molecule in both research and therapeutic applications .

Preparation Methods

The synthesis of (D-PHE2)-VIP involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Chemical Reactions Analysis

(D-PHE2)-VIP undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Scientific Research Applications

(D-PHE2)-VIP has numerous scientific research applications:

    Chemistry: It is used to study peptide synthesis and modification techniques.

    Biology: The compound is employed in research on neuropeptide functions and signaling pathways.

    Medicine: (D-PHE2)-VIP is investigated for its potential therapeutic effects in conditions like asthma, chronic obstructive pulmonary disease (COPD), and inflammatory diseases.

    Industry: The peptide is used in the development of diagnostic assays and therapeutic formulations.

Mechanism of Action

(D-PHE2)-VIP exerts its effects by binding to VIP receptors (VPAC1 and VPAC2) on target cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP activates protein kinase A (PKA), which phosphorylates various target proteins, resulting in the modulation of cellular functions such as vasodilation, anti-inflammatory responses, and immune regulation .

Comparison with Similar Compounds

(D-PHE2)-VIP is compared with other VIP analogs and neuropeptides:

(D-PHE2)-VIP stands out due to its enhanced stability and bioactivity, making it a valuable tool in research and potential therapeutic applications.

Properties

CAS No.

104051-15-2

Molecular Formula

C153H242N44O41S

Molecular Weight

3385.946

InChI

InChI=1S/C153H242N44O41S/c1-18-80(12)121(149(236)189-103(61-77(6)7)137(224)180-100(124(162)211)67-114(159)204)195-146(233)112(73-198)192-142(229)109(69-116(161)206)186-138(225)102(60-76(4)5)183-140(227)105(64-87-42-46-90(201)47-43-87)184-132(219)94(38-26-29-54-155)174-130(217)95(39-27-30-55-156)178-147(234)119(78(8)9)193-125(212)81(13)171-128(215)99(52-58-239-17)177-134(221)98(50-51-113(158)203)176-129(216)93(37-25-28-53-154)173-131(218)96(40-31-56-168-152(163)164)175-136(223)101(59-75(2)3)182-133(220)97(41-32-57-169-153(165)166)179-150(237)122(83(15)199)196-144(231)106(65-88-44-48-91(202)49-45-88)185-141(228)108(68-115(160)205)187-143(230)111(71-118(209)210)191-151(238)123(84(16)200)197-145(232)107(63-86-35-23-20-24-36-86)190-148(235)120(79(10)11)194-126(213)82(14)172-135(222)110(70-117(207)208)188-139(226)104(62-85-33-21-19-22-34-85)181-127(214)92(157)66-89-72-167-74-170-89/h19-24,33-36,42-49,72,74-84,92-112,119-123,198-202H,18,25-32,37-41,50-71,73,154-157H2,1-17H3,(H2,158,203)(H2,159,204)(H2,160,205)(H2,161,206)(H2,162,211)(H,167,170)(H,171,215)(H,172,222)(H,173,218)(H,174,217)(H,175,223)(H,176,216)(H,177,221)(H,178,234)(H,179,237)(H,180,224)(H,181,214)(H,182,220)(H,183,227)(H,184,219)(H,185,228)(H,186,225)(H,187,230)(H,188,226)(H,189,236)(H,190,235)(H,191,238)(H,192,229)(H,193,212)(H,194,213)(H,195,233)(H,196,231)(H,197,232)(H,207,208)(H,209,210)(H4,163,164,168)(H4,165,166,169)/t80-,81-,82-,83+,84+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104+,105-,106-,107-,108-,109-,110-,111-,112-,119-,120-,121-,122-,123-/m0/s1

InChI Key

ARLABCAINBUJBS-UKNVBGQTSA-N

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)N

Origin of Product

United States

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